molecular formula C13H16ClN3O2 B2425540 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-91-2

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2425540
CAS No.: 1105195-91-2
M. Wt: 281.74
InChI Key: ICUZLSSWXJEPNC-UHFFFAOYSA-N
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Description

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, substituted with butyl, chloro, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of chloro and butyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step to form the pyrido[2,3-d]pyrimidine core often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these targets. For example, it may act as an inhibitor of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to their heterocyclic nature.

Uniqueness

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-4-5-6-8-7-15-11-9(10(8)14)12(18)17(3)13(19)16(11)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZLSSWXJEPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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